molecular formula C14H21ClN2O2S B3558222 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide

1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide

Cat. No. B3558222
M. Wt: 316.8 g/mol
InChI Key: VUPZSYSARNHDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the body's stress response and has been implicated in the development of anxiety and depression disorders. CP-154,526 has been widely studied for its potential therapeutic applications in these disorders.

Mechanism of Action

1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the CRF1 receptor, this compound can reduce the effects of stress on the body, including anxiety and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the reduction of anxiety-like behavior in animal models, the blockade of stress-induced increases in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) levels, and the reduction of stress-induced changes in brain activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide for lab experiments is its selectivity for the CRF1 receptor, which allows for more specific targeting of the stress response. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

For research on 1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide include further studies on its potential therapeutic applications in anxiety and depression disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of longer-acting CRF1 receptor antagonists that can be used in clinical settings.

Scientific Research Applications

1-(4-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in anxiety and depression disorders. Preclinical studies have shown that this compound can reduce anxiety-like behavior in animal models and can block the behavioral and physiological effects of stress. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c15-14-6-4-13(5-7-14)12-20(18,19)16-8-3-11-17-9-1-2-10-17/h4-7,16H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPZSYSARNHDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.